4-Chloro-2-methyl-5-nitrobenzo[d]thiazole
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Overview
Description
4-Chloro-2-methyl-5-nitrobenzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a chlorine atom at the 4th position, a methyl group at the 2nd position, and a nitro group at the 5th position on the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 4-Chloro-2-methyl-5-nitrobenzo[d]thiazole can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-5-nitrobenzo[d]thiazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-Chloro-2-methyl-5-nitrobenzo[d]thiazole undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group at the 5th position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group at the 2nd position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Scientific Research Applications
4-Chloro-2-methyl-5-nitrobenzo[d]thiazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-5-nitrobenzo[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by targeting key enzymes involved in the process . In cancer cells, the compound induces apoptosis by activating specific signaling pathways that lead to cell death .
Comparison with Similar Compounds
4-Chloro-2-methyl-5-nitrobenzo[d]thiazole can be compared with other benzothiazole derivatives, such as:
2-Methyl-5-nitrobenzo[d]thiazole: Lacks the chlorine atom at the 4th position, which may result in different biological activities and chemical reactivity.
4-Chloro-2-methylbenzo[d]thiazole:
The presence of the chlorine, methyl, and nitro groups in this compound makes it unique and contributes to its diverse range of applications in various fields .
Properties
Molecular Formula |
C8H5ClN2O2S |
---|---|
Molecular Weight |
228.66 g/mol |
IUPAC Name |
4-chloro-2-methyl-5-nitro-1,3-benzothiazole |
InChI |
InChI=1S/C8H5ClN2O2S/c1-4-10-8-6(14-4)3-2-5(7(8)9)11(12)13/h2-3H,1H3 |
InChI Key |
XEKMYTUIOHRJIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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